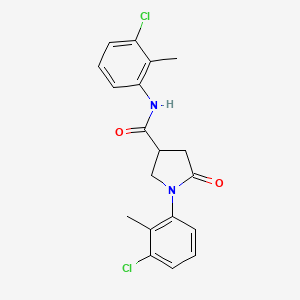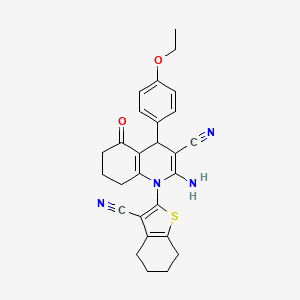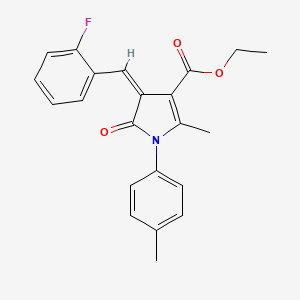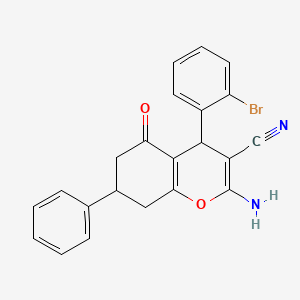![molecular formula C19H23ClN2O B11530104 1-[2-(3-Chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine](/img/structure/B11530104.png)
1-[2-(3-Chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine is a synthetic compound belonging to the piperazine class of chemicals. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a chlorophenoxy group and a methylphenyl group attached to the piperazine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine typically involves the reaction of 1-(2-methylphenyl)piperazine with 2-(3-chlorophenoxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-Chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide in an organic solvent.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives with hydrogenated piperazine ring.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-[2-(3-Chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(3-Chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets. The compound is known to interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[2-(3-Chlorophenoxy)ethyl]piperazine: Lacks the methylphenyl group, making it less complex.
1,4-bis[2-(3-chlorophenoxy)ethyl]piperazine: Contains two chlorophenoxyethyl groups, increasing its steric hindrance and potential reactivity.
Uniqueness: 1-[2-(3-Chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine is unique due to the presence of both chlorophenoxy and methylphenyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds .
Properties
Molecular Formula |
C19H23ClN2O |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
1-[2-(3-chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine |
InChI |
InChI=1S/C19H23ClN2O/c1-16-5-2-3-8-19(16)22-11-9-21(10-12-22)13-14-23-18-7-4-6-17(20)15-18/h2-8,15H,9-14H2,1H3 |
InChI Key |
SIDCYYAODNDMQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCOC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxamide](/img/structure/B11530023.png)
![2-methoxy-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11530026.png)


![Ethyl 3,3,3-trifluoro-2-nicotinamido-2-[2-(trifluoromethyl)anilino]propionate](/img/structure/B11530043.png)
![N,N-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B11530044.png)
![4-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B11530065.png)
![2-(2H-benzotriazol-2-yl)-4-methylphenyl 3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B11530071.png)
![4-[(E)-(2-{4-(4-benzylpiperidin-1-yl)-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-5-bromo-2-methoxyphenol](/img/structure/B11530078.png)
![2-Amino-4-(4-bromophenyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11530085.png)

![2-[({4-[(Trifluoroacetyl)amino]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11530089.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-methylbenzamide](/img/structure/B11530096.png)

